1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea
Overview
Description
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a unique structure combining a furan ring, a thiomorpholine moiety, and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Formation of the Furan-3-yl Intermediate: This step involves the synthesis of a furan derivative, which can be achieved through various methods such as the Paal-Knorr synthesis.
Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.
Urea Formation: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(4-methoxybenzyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.
1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(4-methoxybenzyl)urea: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the thiomorpholine ring, which may impart different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-[(4-methoxyphenyl)methyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-24-17-4-2-15(3-5-17)12-20-19(23)21-13-18(16-6-9-25-14-16)22-7-10-26-11-8-22/h2-6,9,14,18H,7-8,10-13H2,1H3,(H2,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCIFMIHUTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=COC=C2)N3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133622 | |
Record name | Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034455-36-0 | |
Record name | Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034455-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-[2-(3-furanyl)-2-(4-thiomorpholinyl)ethyl]-N′-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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